molecular formula C15H12ClNO B15060243 5-chloro-2-(4-methoxyphenyl)-1H-indole

5-chloro-2-(4-methoxyphenyl)-1H-indole

Cat. No.: B15060243
M. Wt: 257.71 g/mol
InChI Key: AZPFXZROPRQULL-UHFFFAOYSA-N
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Description

5-chloro-2-(4-methoxyphenyl)-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-methoxyphenyl)-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically starts with the reaction of phenylhydrazine with an appropriate ketone or aldehyde. The reaction conditions often include acidic catalysts such as hydrochloric acid or sulfuric acid, and the process may be carried out under reflux conditions to facilitate the formation of the indole ring.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method employs a boronic acid derivative of the methoxyphenyl group and a halogenated indole precursor. The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products, and may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(4-methoxyphenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-methoxyphenyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-phenyl-1H-indole: Similar structure but lacks the methoxy group, which may result in different biological activities.

    2-(4-methoxyphenyl)-1H-indole: Similar structure but lacks the chlorine atom, which may affect its reactivity and applications.

    5-bromo-2-(4-methoxyphenyl)-1H-indole: Similar structure with a bromine atom instead of chlorine, which may influence its chemical properties and reactivity.

Uniqueness

5-chloro-2-(4-methoxyphenyl)-1H-indole is unique due to the presence of both the chlorine atom and the methoxyphenyl group

Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

5-chloro-2-(4-methoxyphenyl)-1H-indole

InChI

InChI=1S/C15H12ClNO/c1-18-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)17-15/h2-9,17H,1H3

InChI Key

AZPFXZROPRQULL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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